N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Acylation Reaction: The initial step involves the acylation of 4-chlorophenylacetic acid with an appropriate acylating agent to form 4-chlorophenylacetyl chloride.
Amidation Reaction: The 4-chlorophenylacetyl chloride is then reacted with ethylenediamine to form N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)amine.
Indole Formation: The final step involves the reaction of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)amine with 1-methylindole-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-bromophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
- N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
- N-(2-{[(4-methylphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Uniqueness
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to the presence of the 4-chlorophenyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to biological targets or different pharmacokinetic profiles.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-24-17-5-3-2-4-15(17)13-18(24)20(26)23-11-10-22-19(25)12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
XBKWHCWJAYWMQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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